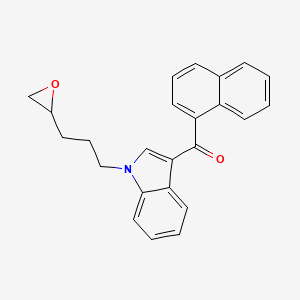
JWH 018 N-(4,5-epoxypentyl) analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(4,5-epoxypentyl) analog is distinguished by a terminal epoxide group on the alkyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolite Characterization and Drug Testing
JWH-018 undergoes extensive metabolic reactions in vivo, leading to the formation of various metabolites. Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 and characterized them using nuclear magnetic resonance spectroscopy. Their research supports the detection of JWH-018 administration in drug testing programs by identifying carboxy and alkylhydroxy metabolites as urinary markers of its intake (Beuck et al., 2011).
Study of Synthetic Cannabinoids
Wang (2010) describes the discovery and subsequent misuse of JWH-018 in products marketed as legal marijuana substitutes. JWH-018, synthesized by John W. Huffman, was originally intended for scientific research to understand the human endocannabinoid system (Wang, 2010).
Behavioral and Binding Studies
Vigolo et al. (2015) investigated the in vitro and in vivo activity of JWH-018 and its halogenated derivatives in mice. Their research contributes to understanding the pharmacological profile of these synthetic cannabinoids, noting their potent effects compared to THC and their differential impact on convulsions and myoclonias (Vigolo et al., 2015).
Differentiation of Methylated Indole Ring Regioisomers
Belal et al. (2018) focused on differentiating the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its analogues. They utilized GC-MS and GC-IR to distinguish among these compounds, which is crucial for forensic analysis (Belal et al., 2018).
Effects on Reproductive System
Mutluay et al. (2019) explored the impact of JWH-018 on the male reproductive system. Their study on rats indicated that JWH-018 affects spermatogenesis and sperm function, highlighting its potential adverse effects on male fertility (Mutluay et al., 2019).
Neurotoxicity Studies
Sezer et al. (2020) assessed the cytotoxic, genotoxic, and oxidative stress effects of JWH-018 on human SH-SY5Y neuronal cells. Their findings suggest that JWH-018 could contribute to neurotoxicity via oxidative stress, which is an essential consideration for understanding its broader health impacts (Sezer et al., 2020).
Metabolic Studies
Wintermeyer et al. (2010) investigated the phase I metabolism of JWH-018 in vitro using human liver microsomes. Their research identified various monohydroxylation and dihydroxylation metabolites, contributing to the understanding of its metabolic pathways (Wintermeyer et al., 2010).
Detection in Biological Samples
Chimalakonda et al. (2011) developed a method for detecting and quantifying metabolites of JWH-018 in human urine, crucial for forensic and clinical toxicology (Chimalakonda et al., 2011).
Toxicological Profile and Public Health
Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids, including JWH-018, sold online, offering insights into the potential risks and toxicological profile of these compounds (Ginsburg et al., 2012).
Forensic Analysis and Identification
Shanks et al. (2012) developed a method for determining trace concentrations of JWH-018 in human blood, useful in forensic investigations of synthetic cannabinoid use (Shanks et al., 2012).
Propriétés
Nom du produit |
JWH 018 N-(4,5-epoxypentyl) analog |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 |
Nom IUPAC |
naphthalen-1-yl-[1-[3-(oxiran-2-yl)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H21NO2/c26-24(21-12-5-8-17-7-1-2-10-19(17)21)22-15-25(14-6-9-18-16-27-18)23-13-4-3-11-20(22)23/h1-5,7-8,10-13,15,18H,6,9,14,16H2 |
Clé InChI |
WWVMNUMWFUXVSG-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Synonymes |
JWH 018 epoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des(ethylthio)-5-[(E/Z)-1-propenyl] Clethodim](/img/no-structure.png)